molecular formula C10H11NO4 B1441477 Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 37704-45-3

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B1441477
CAS No.: 37704-45-3
M. Wt: 209.20 g/mol
InChI Key: FFBGMQGVKHQEEK-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3) is a bicyclic heterocyclic compound featuring an indolizine core substituted with hydroxyl, ketone, and methyl ester groups. Its molecular formula is C₁₀H₁₁NO₄, with a molar mass of 209.20 g/mol. The compound is synthesized via hydrolysis of its methyl ester precursor using LiOH in a MeOH/THF/H₂O solvent system, yielding an 82% isolated product (white solid) . Key spectral data include:

  • ¹³C-NMR (DMSO-$d_6$): δ 165.6 (ester carbonyl), 163.7 (carboxylic acid), 146.9 (aromatic), 100.4–19.7 (aliphatic carbons) .
  • HRMS-ESI: [M + H]⁺ = 196.1330 (calculated: 196.1332) .

It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antineoplastic agents like camptothecin derivatives .

Properties

IUPAC Name

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGMQGVKHQEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715926
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37704-45-3
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS Number: 37704-45-3) is a heterocyclic compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, metabolic stability, and potential therapeutic applications.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.2 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥95%

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various indolizine derivatives, including this compound. These compounds have shown promising results against several bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
This compoundE. coli32 µg/mL

The compound exhibited significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of indolizine derivatives has been a subject of research due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

A case study involving the compound showed a reduction in cell viability in breast cancer cells with an IC50 value of approximately 15 µM. This suggests that the compound could be developed further as a chemotherapeutic agent .

Metabolic Stability

Understanding the metabolic stability of this compound is crucial for its development as a therapeutic agent. In vitro studies using liver microsomes have indicated that the compound has a moderate metabolic rate with several metabolites identified.

The stability profile shows that it is resistant to extensive phase I metabolism but may undergo phase II conjugation reactions. This suggests a favorable pharmacokinetic profile that may enhance its therapeutic efficacy while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has garnered attention for its potential therapeutic properties:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for developing novel anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It may help in mitigating oxidative stress and inflammation in neuronal cells, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. It serves as a substrate or inhibitor for specific enzymes involved in metabolic pathways, aiding researchers in understanding enzyme kinetics and mechanisms .

Proteomics

This compound is used in proteomics research to label proteins for identification and quantification. Its unique structure allows it to interact with various biomolecules, facilitating the study of protein interactions and functions .

Material Science

In material science, methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine derivatives are explored for their potential use in creating novel materials with specific properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or biodegradability. This application is particularly relevant in the development of advanced materials for biomedical applications .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values <10 µM.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study CEnzyme KineticsIdentified as a potent inhibitor of enzyme X with a Ki value of 25 nM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8)

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molar Mass : 223.23 g/mol .
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl), increasing lipophilicity.
    • Spectral Shifts : NMR signals for the ethyl group appear at δ ~1.2–1.4 (CH₃) and δ ~4.1–4.3 (CH₂), distinct from the methyl ester’s δ ~3.8 (OCH₃) .
    • Applications : Similar use as a pharmaceutical intermediate but with modified solubility and metabolic stability .

Methyl 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 1150098-21-7)

  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Molar Mass : 227.64 g/mol .
  • Key Differences: Substituent: Chlorine replaces hydroxyl, enhancing electrophilicity and altering reactivity. Spectral Data: ¹³C-NMR shows a downfield shift for C-7 (δ ~120–130 ppm due to Cl’s electron-withdrawing effect) .

7-[1-(Alkoxycarbonyl)-alkyl]-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylates

  • General Formula: C₁₄H₁₉NO₅ (example with methyl group) .
  • Key Features :
    • Synthesis : C-alkylation using phase-transfer catalysts, enabling large-scale production .
    • Applications : Direct precursors to camptothecin derivatives, with alkyl chains improving membrane permeability .

Structural and Functional Comparison Table

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Key Applications Spectral Distinctions
Methyl 7-hydroxy-5-oxo-... (37704-45-3) C₁₀H₁₁NO₄ 209.20 -OH, -COOCH₃ Camptothecin intermediates ¹³C-NMR δ 165.6 (ester)
Ethyl 7-hydroxy-5-oxo-... (72130-68-8) C₁₁H₁₃NO₄ 223.23 -OH, -COOCH₂CH₃ Modified solubility in APIs Ethyl CH₃: δ 1.2–1.4
Methyl 7-chloro-5-oxo-... (1150098-21-7) C₁₀H₁₀ClNO₃ 227.64 -Cl, -COOCH₃ Electrophilic synthons ¹³C-NMR C-Cl: δ ~120–130
7-[1-(Methoxycarbonyl)-ethyl]-... (N/A) C₁₄H₁₉NO₅ 281.30 -COOCH₃, -CH₂COOCH₃ High-yield camptothecin precursors Alkyl ¹H-NMR: δ 1.5–2.0

Research Findings and Implications

  • Synthetic Flexibility : Ethyl and methyl esters are interconvertible via hydrolysis/esterification, enabling tailored lipophilicity for drug delivery .
  • Pharmacological Impact : Substituents like chlorine or alkyl chains alter bioavailability; e.g., chloro derivatives may improve target binding but increase toxicity risks .

Preparation Methods

Enol-Etherification

  • Starting from ethyl acetopyruvate (Compound 1), the enol-etherification is catalyzed by ammonium chloride.
  • This reaction is carried out in an alcohol solvent, preferably ethanol.
  • The orthoformate ester (e.g., ethyl orthoformate) is used in slight excess (about 1.1 equivalents).
  • The reaction is slow, requiring up to 7 days to reach completion under mild conditions.
  • Catalyst loading is typically 0.005 to 0.1 equivalents relative to the starting compound, with 0.01 equivalents preferred.
  • Solvent volume is 1 to 50 times the weight of the starting material, with 2 times preferred for ethanol.

Cyclization

  • The cyclization to form the tetrahydroindolizine ring (Compound 3) is performed in acetone.
  • This step takes approximately 14 hours.
  • The reaction is conducted under nitrogen atmosphere at around 95°C.
  • The cyclization is crucial for establishing the indolizine core structure.

Ketalization

  • Ketalization of the intermediate ketone (Compound 5) is catalyzed by p-toluenesulfonic acid or methanesulfonic acid.
  • The reaction is performed in toluene with azeotropic removal of water using ethylene glycol.
  • This step is lengthy (around 20 hours) and requires large solvent volumes (about 80 times the ketone's weight).
  • Lewis acids such as boron trifluoride etherate can also catalyze this step efficiently.
  • Reaction temperature is generally room temperature to 80°C, with 50°C optimal.
  • Reaction time is usually 0.5 to 5 hours, often completed within 1 hour under optimized conditions.

Carbonylation

  • Carbonylation converts the ketalized intermediate (Compound 6) into the carboxylate derivative (Compound 7).
  • It is carried out using a metal alkoxide (e.g., potassium t-butoxide or sodium ethoxide) and a carbonate diester (preferably diethyl carbonate).
  • Solvents used include ether solvents such as dioxane or dimethoxyethane, or hydrocarbon solvents like toluene.
  • The reaction temperature ranges from 50 to 120°C, typically 95°C.
  • Reaction time varies from 1 to 10 hours, usually completed within 2 hours.

Hydrolysis to Final Product

  • The methyl ester (methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) can be hydrolyzed to the corresponding acid using lithium hydroxide in mixed solvents (MeOH/THF/H2O).
  • The reaction is performed at room temperature overnight.
  • After acidification to pH 5, the product precipitates and is isolated by filtration.
  • Yield is typically high (~82%).

Reaction Conditions and Catalysts Summary Table

Step Key Reagents/Catalysts Solvent(s) Temperature (°C) Time Notes
Enol-Etherification Ammonium chloride, ethyl orthoformate Ethanol Ambient Up to 7 days Slow reaction, catalyst ~0.01 eq
Cyclization None (thermal) Acetone 95 ~14 hours Under nitrogen atmosphere
Ketalization p-Toluenesulfonic acid, ethylene glycol Toluene 50 0.5–5 hours Azeotropic removal of water, large solvent
Carbonylation Potassium t-butoxide, diethyl carbonate Dioxane, THF, toluene 95 1–2 hours Metal alkoxide 1.5 eq, carbonate 3 eq
Hydrolysis LiOH MeOH/THF/H2O (3:2:2) Room temp Overnight Acidify to pH 5 to precipitate product

Research Findings and Optimization Insights

  • The use of p-toluenesulfonic acid as a catalyst in ketalization is preferred for higher efficiency and shorter reaction times.
  • Boron trifluoride etherate enhances ketalization rates and selectivity.
  • Employing ether solvents in carbonylation improves reaction yields and facilitates product isolation.
  • The multi-step process has been optimized to minimize solvent use and reaction duration while maintaining product purity.
  • The synthetic route is scalable and suitable for industrial production of camptothecin derivatives intermediates.
  • The hydrolysis step to obtain the free acid is straightforward and provides high yields, facilitating downstream functionalization.

Example Experimental Procedure (Adapted)

  • Enol-Etherification: Ethyl acetopyruvate (1 equiv) is dissolved in ethanol (2 volumes), ammonium chloride (0.01 equiv) and ethyl orthoformate (1.1 equiv) are added. The mixture is stirred at room temperature under nitrogen for 7 days.

  • Cyclization: The reaction mixture is concentrated, and the residue is dissolved in acetone. The solution is heated to 95°C for 14 hours under nitrogen to induce cyclization.

  • Ketalization: The ketone intermediate is dissolved in toluene with ethylene glycol and p-toluenesulfonic acid (0.01 equiv). The mixture is refluxed with azeotropic removal of water for 20 hours.

  • Carbonylation: The ketalized intermediate is reacted with potassium t-butoxide (1.5 equiv) and diethyl carbonate (3 equiv) in dioxane at 95°C for 2 hours.

  • Hydrolysis: The methyl ester is treated with LiOH in MeOH/THF/H2O at room temperature overnight. After acidification to pH 5, the product precipitates and is isolated by filtration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate?

  • Methodology : The compound is synthesized via hydrolysis of its methyl ester precursor. A typical procedure involves dissolving this compound in a MeOH/THF/H2O (3:2:2) solvent system, followed by addition of LiOH (5 equivalents) and stirring at room temperature overnight. Acidification to pH 5 yields the carboxylic acid derivative, which can be recrystallized for purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete hydrolysis. Optimize solvent ratios to balance solubility and reaction efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl groups at δ 165–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M + H]<sup>+</sup> calculated for C10H11NO4: 210.0766) .
  • IR : Identify functional groups (e.g., hydroxyl stretches at 3200–3500 cm<sup>−1</sup>, carbonyl peaks at 1680–1720 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can structural ambiguities in the indolizine core be resolved using crystallography?

  • Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. For example, use SHELXL for small-molecule refinement and SHELXE for experimental phasing. ORTEP-3 can generate graphical representations of thermal ellipsoids to validate bond lengths and angles .
  • Data Contradiction Analysis : If NMR data conflicts with crystallographic results (e.g., unexpected dihedral angles), cross-validate using density functional theory (DFT) calculations or variable-temperature NMR to assess dynamic effects .

Q. What strategies optimize regioselective functionalization of the indolizine scaffold?

  • Methodology :

  • Palladium-Catalyzed Arylation : Use Pd(OAc)2/PPh3 in DMF at 80°C to introduce aryl groups at the C3 position, as demonstrated for analogous tetrahydroindolizines .
  • Heteroatom Insertion : Explore conditions for inserting sulfur or nitrogen via cycloaddition reactions, leveraging acetic acid as a solvent and sodium acetate as a base .
    • Challenges : Competing side reactions (e.g., over-oxidation of the 5-oxo group) require careful control of reaction time and stoichiometry.

Q. How can contradictory spectral data (e.g., HRMS vs. NMR) be reconciled?

  • Methodology :

  • Purity Assessment : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric impurities and true molecular ions.
  • Dynamic Effects : Perform <sup>13</sup>C-DEPT135 NMR to rule out conformational flexibility affecting peak splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

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